molecular formula C15H28ClN3 B12508468 (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine hcl

(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine hcl

Cat. No.: B12508468
M. Wt: 285.85 g/mol
InChI Key: IZZMTSDLVRFJTM-UHFFFAOYSA-N
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Description

(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine hydrochloride is a chemical compound with the molecular formula C15H27N3·HCl. It is known for its unique structure, which includes three ethyl groups attached to a benzene ring, each separated by a methanamine group. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine hydrochloride typically involves the reaction of 2,4,6-triethylbenzene with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix the starting materials.

    Temperature Control: Maintaining the reaction temperature is crucial to ensure high yield and purity.

    Purification and Packaging: The final product is purified and packaged under controlled conditions to prevent contamination.

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of amine groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine hydrochloride is utilized in various scientific fields:

Mechanism of Action

The mechanism of action of (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    (2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine: Similar structure but with methyl groups instead of ethyl groups.

    (2,4,6-Trifluorobenzene-1,3,5-triyl)trimethanamine: Contains fluorine atoms instead of ethyl groups.

    (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine: The base compound without the hydrochloride salt.

Properties

Molecular Formula

C15H28ClN3

Molecular Weight

285.85 g/mol

IUPAC Name

[3,5-bis(aminomethyl)-2,4,6-triethylphenyl]methanamine;hydrochloride

InChI

InChI=1S/C15H27N3.ClH/c1-4-10-13(7-16)11(5-2)15(9-18)12(6-3)14(10)8-17;/h4-9,16-18H2,1-3H3;1H

InChI Key

IZZMTSDLVRFJTM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=C1CN)CC)CN)CC)CN.Cl

Origin of Product

United States

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